N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide
Description
N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety linked via an amide bond to a 3-fluorobenzamide group.
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-7-8-19(9-15(14)2)31-22-20(12-28-31)23(27-13-26-22)32-21(10-16(3)30-32)29-24(33)17-5-4-6-18(25)11-17/h4-13H,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBOMYBUPIZZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide is a complex heterocyclic compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The molecular formula is C_{20}H_{20}F_{N}_{6}O with a molecular weight of approximately 368.41 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN6O |
| Molecular Weight | 368.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Key steps include:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyrimidine precursors.
- Substitution Reactions : The introduction of the fluorobenzamide moiety is usually performed via nucleophilic substitution reactions using fluorinated benzoyl chlorides.
Antiproliferative Effects
Recent studies have demonstrated that compounds related to the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Compounds were evaluated against human breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic leukemia (MV4-11) cells.
- IC50 Values : The IC50 values for the most active derivatives ranged from 10 µM to 25 µM, indicating moderate to high potency in inhibiting cell growth.
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways by promoting caspase activation and PARP cleavage.
Study 1: Anticancer Activity
A study published in Molecules examined the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives. The findings indicated that compounds with bulky substituents at specific positions exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts.
Study 2: Mechanistic Insights
Research highlighted in Pharmaceuticals revealed that certain derivatives induce autophagy and apoptosis in cancer cells through the modulation of microtubule-associated proteins and the downregulation of proliferating cell nuclear antigen (PCNA). This dual mechanism suggests a complex interaction with cellular processes that regulate growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s key differentiator is the 3,4-dimethylphenyl substituent on the pyrazolo[3,4-d]pyrimidine core. Analogous compounds exhibit variations in this region, which significantly influence physicochemical and binding properties:
*Calculated based on molecular formulae from evidence.
Functional Implications of Substituent Modifications
- 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl : Positional isomerism impacts steric interactions in binding pockets. The 3,4-dimethyl configuration may better accommodate hydrophobic regions in kinase ATP-binding sites .
- Thieno-Pyrimidine Hybrid: The thieno[3,2-d]pyrimidine extension introduces planar rigidity, which could improve DNA intercalation or protein-binding affinity .
- Chromenone and Sulfonamide Derivatives: These modifications (e.g., in Example 53) introduce hydrogen-bonding motifs (amide/sulfonamide) and aromatic systems, broadening target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
